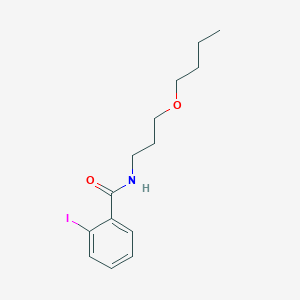
N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 43-9006 is a small molecule kinase inhibitor that has been shown to exhibit anti-tumor and anti-angiogenic properties, making it a promising candidate for the treatment of various types of cancer.
Mécanisme D'action
N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 exerts its anti-tumor and anti-angiogenic effects through the inhibition of multiple kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). By inhibiting these kinases, N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 disrupts signaling pathways that are critical for tumor growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-angiogenic effects, N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 has been shown to exhibit other biochemical and physiological effects. Studies have shown that N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 can inhibit the proliferation of endothelial cells, induce apoptosis in tumor cells, and inhibit the production of cytokines and growth factors that are critical for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 in lab experiments is its potent anti-tumor and anti-angiogenic properties, which make it a promising candidate for the development of new cancer therapies. However, one limitation of using N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 in scientific research. One area of focus is the development of combination therapies that incorporate N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 with other anti-cancer agents. Another area of focus is the identification of biomarkers that can predict the response to N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 therapy. Additionally, there is ongoing research into the potential use of N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
In conclusion, N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 is a promising small molecule kinase inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its anti-tumor and anti-angiogenic properties make it a promising candidate for the treatment of various types of cancer. Ongoing research will continue to explore the potential uses of N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 in the development of new cancer therapies and the treatment of other diseases.
Applications De Recherche Scientifique
N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. Studies have shown that N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 exhibits potent anti-tumor and anti-angiogenic properties, making it a promising candidate for the treatment of solid tumors such as renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propriétés
IUPAC Name |
N-butan-2-yl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-4-12(2)17-24(20,21)13-5-6-15(23-3)14(11-13)16(19)18-7-9-22-10-8-18/h5-6,11-12,17H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGMVEIDHVVNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4674998.png)
![N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4675001.png)
![N-cyclooctyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4675010.png)

![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,4-dimethylbenzamide](/img/structure/B4675024.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4675027.png)
![5-(4-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4675031.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4675032.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4675052.png)
![N-[3-(1-azepanyl)propyl]-2-bromobenzamide](/img/structure/B4675053.png)
![N-methyl-2-[2-(4-morpholinylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B4675064.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-ethoxyphenyl)ethanone](/img/structure/B4675080.png)

![3-(3,5-dichloro-2-methoxyphenyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4675094.png)